S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Overview
Description
S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core substituted with anthracenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthyl Core: The initial step involves the synthesis of the binaphthyl core through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of Anthracenyl Groups: The anthracenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, where anthracene is reacted with the binaphthyl core under acidic conditions.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl-anthracene compound using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenyl groups, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracenyl groups to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracenyl and binaphthyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene and binaphthyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable for producing enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracenyl groups. It can help in studying biological processes and interactions at the molecular level.
Medicine
Industry
In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism by which S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects is largely dependent on its interaction with other molecules. The anthracenyl groups can participate in π-π stacking interactions, while the binaphthyl core provides a rigid, chiral framework. These interactions can influence the compound’s behavior in catalytic processes, fluorescence, and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: (without the S-configuration)
3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: (R-configuration)
3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: (racemic mixture)
Uniqueness
The S-configuration of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate imparts specific chiral properties that can be crucial in asymmetric synthesis and chiral recognition processes. This makes it distinct from its racemic or R-configured counterparts, which may not exhibit the same level of enantioselectivity or chiral discrimination.
This detailed overview provides a comprehensive understanding of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHYRSRVCOHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361342-52-1, 361342-51-0 | |
Record name | (S)-3,3′-Bis(9-anthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361342-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11bR)-2,6-Di-9-anthracenyl-4-hydroxydinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361342-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 361342-52-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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